1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea
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Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C20H22FN3O4 and its molecular weight is 387.411. The purity is usually 95%.
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Biological Activity
The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C21H24N2O4 with a molecular weight of 368.43 g/mol. The structural features include a pyrrolidinone ring, a dimethoxyphenyl group, and a urea moiety, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 368.43 g/mol |
Molecular Formula | C21H24N2O4 |
LogP | 2.3307 |
Polar Surface Area | 55.982 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the pyrrolidinone structure enhances its ability to bind to biological targets, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, contributing to its pharmacological effects.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that derivatives of compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : Compounds with similar structural motifs have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells .
- Enzyme Inhibition : The compound may function as an acetylcholinesterase (AChE) inhibitor, which is significant for treating conditions like Alzheimer's disease .
Case Studies
Several studies have evaluated the biological activity of pyrrolidine derivatives:
- Study on Antimicrobial Activity : A synthesized derivative showed moderate to strong activity against Bacillus subtilis, with IC50 values indicating effective inhibition compared to standard drugs .
- Anticancer Evaluation : Research involving similar compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting potential therapeutic applications in oncology .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly influence its potency and selectivity:
- Dimethoxyphenyl Group : The presence of methoxy groups enhances lipophilicity and may improve receptor binding affinity.
- Pyrrolidinone Moiety : This structural feature is essential for enzyme interaction and contributes to the overall stability of the compound in biological systems.
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-27-17-8-7-16(10-18(17)28-2)24-12-15(9-19(24)25)23-20(26)22-11-13-3-5-14(21)6-4-13/h3-8,10,15H,9,11-12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXFFNCZKVNGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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